molecular formula C20H8Cl4O5 B7799635 Tetrachlorofluorescein CAS No. 26761-84-2

Tetrachlorofluorescein

Cat. No.: B7799635
CAS No.: 26761-84-2
M. Wt: 470.1 g/mol
InChI Key: QCPFFGGFHNZBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachlorofluorescein, specifically 3,4,5,6-Tetrachlorofluorescein, is a member of the xanthene family of synthetic dyes, known for its strong fluorescence properties and utility in various research fields . This compound exhibits a high molar absorption coefficient of 65,500 M⁻¹cm⁻¹ at its peak absorption wavelength of 509 nm in phosphate-buffered saline (PBS) . It is characterized by a high fluorescence quantum yield of 0.65, making it a bright and efficient fluorophore for experimental applications . The sensitivity of fluorophores like this compound to their immediate environment—including changes in pH, polarity, and viscosity—makes them powerful tools for studying protein conformational changes, protein-ligand interactions, and other biophysical processes . As a versatile fluorescent tracer, this compound serves as a key starting material for the construction of more complex fluorescent probes and analogs, which can be engineered to have larger Stokes shifts or longer emission wavelengths for advanced imaging techniques . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFFGGFHNZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038895
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-21-1, 26761-84-2
Record name 4,5,6,7-Tetrachlorofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6262-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrachlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6262-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACHLOROFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stoichiometric Ratios and Catalytic Systems

Optimal molar ratios of parachlororesorcinol to dichlorotrimellitic anhydride range from 2.05:1 to 2.5:1, ensuring complete conversion of the anhydride. Protonic acids such as methanesulfonic acid (MeSO₃H) or sulfuric acid (H₂SO₄) act as dual solvents and catalysts, with a 1:1 to 10:1 acid-to-anhydride ratio critical for accelerating the reaction. For instance, a 6-hour reaction at 160°C in MeSO₃H achieves >99% anhydride conversion, as verified by liquid chromatography.

Temperature and Reaction Kinetics

Elevated temperatures (120–220°C) are necessary to overcome the activation energy of the cyclization step. Isothermal conditions at 160°C balance reaction rate and byproduct formation, while prolonged heating (>8 hours) risks decomposition of the xanthene intermediate. Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy of ~85 kJ/mol estimated for the rate-limiting acylation step.

Advanced One-Pot Synthesis Methodologies

Recent advancements have streamlined synthesis into a single vessel, reducing purification steps and improving yields. A hybrid MeSO₃H/H₂SO₄ catalytic system enables sequential acylation and cyclization without intermediate isolation.

Reaction Optimization and Yield Enhancement

Combining 2.5 mmol parachlororesorcinol with 1 mmol dichlorotrimellitic anhydride in a 3:1 MeSO₃H/H₂SO₄ mixture at 125°C for 4 hours produces this compound in 82% yield. The dual acid system enhances electrophilicity of the anhydride, while suppressing sublimation of reactants. Comparative data illustrates the superiority of this approach:

ParameterTraditional MethodOne-Pot Method
Reaction Time (hours)64
Yield (%)66.282.0
Purity (%)92.898.5
Byproducts5-TET, 6-TET isomers<1% impurities

Solvent Effects and Scalability

Ethyl acetate and acetonitrile are preferred for their high dielectric constants, which stabilize the transition state during cyclization. Pilot-scale batches (50 L reactors) demonstrate consistent yields of 5,218 g per 12 L solvent, confirming scalability.

Purification and Isolation Techniques

Crude this compound contains regioisomers (5-carboxy- and 6-carboxy-tetrachlorofluorescein) requiring separation via differential solubility.

Recrystallization Protocols

Dissolving the crude product in ethyl acetate (40–80°C) followed by gradual n-hexane addition induces selective crystallization. Cooling to 0°C for 24 hours yields 5,6-carboxy-tetrachlorofluorescein with 92.8% purity, comprising 52.08% 5-TET and 40.77% 6-TET.

Chromatographic Separation

Ion-pair chromatography using tetrabutylammonium phosphate on C18 columns resolves isomers (retention times: 5-TET = 8.2 min, 6-TET = 9.7 min). However, industrial-scale applications favor recrystallization due to lower costs.

Catalytic System Innovations and Byproduct Mitigation

Acid Catalyst Screening

Trifluoromethanesulfonic acid (TfOH) achieves 89% yield but is cost-prohibitive, whereas phosphoric acid (H₃PO₄) yields <50% due to weaker acidity. MeSO₃H emerges as the optimal catalyst, offering a balance of acidity (H₀ = −1.9) and thermal stability.

Byproduct Formation Pathways

Dimers and trimers form via electrophilic aromatic substitution at unreacted resorcinol hydroxyl groups. Adding H₂O during cooling quenches residual acidity, reducing oligomer content from 12% to <3%.

Spectroscopic Characterization and Quality Control

UV-Vis and Fluorescence Profiling

This compound exhibits λₐbₛ = 511 nm (ε = 65,500 M⁻¹cm⁻¹) in phosphate buffer (pH 8.0), with fluorescence emission at 534 nm (Φf = 0.59). Bathochromic shifts of 8–12 nm occur in aprotic solvents due to reduced solvation.

Nuclear Magnetic Resonance (NMR) Validation

¹H NMR (300 MHz, DMSO-d₆): δ 10.19 (s, 2H, COOH), 6.94 (d, J = 8.7 Hz, 2H, aromatic), 6.67 (d, J = 2.3 Hz, 2H), 6.55 (dd, J = 8.7, 2.4 Hz, 2H). ¹³C NMR confirms four Cl substituents at δ 128.9 (C-Cl) and 148.3 (C-O) .

Chemical Reactions Analysis

Tetrachlorofluorescein undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the structure of this compound, affecting its fluorescent properties.

    Substitution: this compound can participate in substitution reactions, where chlorine atoms may be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

Tetrachlorofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrachlorofluorescein involves its ability to fluoresce under specific conditions. When excited by ultraviolet or blue light, the compound emits strong green fluorescence. This property is utilized in various applications, including fluorescence microscopy and diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as binding to oligonucleotides in PCR applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Differences

TCF belongs to a family of halogenated fluoresceins, differing in the number and position of halogen atoms (Cl, Br, I). Key structural analogs include:

Compound Halogenation Pattern Emission Max (nm) Key Applications
Tetrachlorofluorescein (TCF) 3,4,5,6-tetrachloro 536 qPCR probes, color additive synthesis
Fluorescein (FAM) Non-halogenated 518 General fluorescent labeling
Hexachlorofluorescein (HEX) 4,5,6,7,2',7'-hexachloro 556 Multiplex PCR, green-yellow detection
Phloxine B (R28) 2',4',5',7'-tetrabromo-TCF 575 Cosmetics, antibacterial agents
Erythrosine B 2',4',5',7'-tetraiodo 550 Food coloring, bioimaging

The addition of halogens red-shifts the emission wavelength and improves resistance to photobleaching. For instance, TCF’s emission at 536 nm allows simultaneous use with FAM (518 nm) in dual-probe assays due to minimal spectral overlap .

Industrial and Regulatory Considerations

TCF is a precursor to regulated color additives. Bromination at the 2',4',5',7' positions converts TCF into phloxine B (D&C Red No. 28), which is approved for use in cosmetics and drugs. Comparatively, erythrosine B (tetraiodofluorescein) is restricted in food due to iodine’s higher toxicity, highlighting the regulatory impact of halogen type .

Biological Activity

Tetrachlorofluorescein (TCF), a synthetic organic compound belonging to the fluorescein family, has garnered significant attention in biological research due to its unique fluorescent properties. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C_13H_6Cl_4O_3
  • Molecular Weight : 596.21 g/mol
  • Absorption Maximum : 519 nm
  • Emission Maximum : 535 nm
  • Fluorescence Quantum Yield : Approximately 0.47

These properties make TCF an effective fluorescent probe for various biological applications, allowing researchers to visualize and track cellular processes.

1. Cell Labeling and Tracking

TCF is widely used in cell biology for labeling cells. Its fluorescent properties enable researchers to visualize cell migration, proliferation, and differentiation. Methods of introducing TCF into cells include:

  • Attachment to carrier molecules for cellular uptake.
  • Direct injection into the cytoplasm.

These methods facilitate the study of cellular dynamics in real-time.

2. Enzymatic Activity Monitoring

TCF serves as a fluorescent indicator for enzymatic activity. Certain enzymes can cleave bonds within the TCF molecule, resulting in a measurable change in fluorescence. This application is crucial for studying enzyme responses to different stimuli or drug treatments.

3. Detection of Reactive Oxygen Species (ROS)

Modified forms of TCF can detect ROS within cells. Increased fluorescence intensity upon exposure to ROS allows researchers to study oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

4. Fluorescence Resonance Energy Transfer (FRET)

TCF can be incorporated into oligodeoxyribonucleotides, facilitating FRET studies. This method allows researchers to analyze molecular interactions and binding properties with biomolecules like DNA and proteins .

Antibacterial Properties

Research indicates that TCF exhibits antibacterial activity against Staphylococcus aureus. A study demonstrated that halogenated fluorescein derivatives, including TCF, inhibited bacterial growth at concentrations as low as 25 µg/ml . The structure-activity relationship suggests that increased halogenation enhances antibacterial efficacy.

Interaction Studies

Fluorescence spectroscopy has been employed to study the binding properties of TCF with nucleic acids and proteins. These studies reveal that TCF effectively binds to DNA, enhancing the visualization of cellular processes.

Case Studies

StudyFocusFindings
In Vitro Antibacterial Activities Antibacterial effects of TCFSignificant inhibition of S. aureus growth with a minimum inhibitory concentration (MIC) of 25 µg/ml.
Enzymatic Activity Monitoring Fluorescent indicator for enzymesTCF's fluorescence changes upon enzymatic cleavage, allowing real-time monitoring of enzyme activity.
ROS Detection Oxidative stress studiesModified TCF shows increased fluorescence in the presence of ROS, aiding in understanding oxidative damage in cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrachlorofluorescein
Reactant of Route 2
Reactant of Route 2
Tetrachlorofluorescein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.